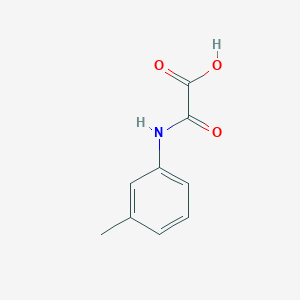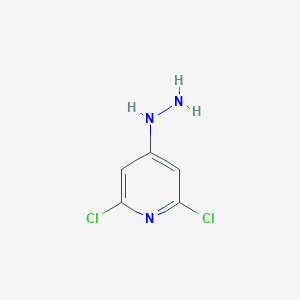
2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H30N6O3 and its molecular weight is 390.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide foundational knowledge for understanding the properties and potential applications of 2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. For instance, the study by Ye et al. (2015) on the synthesis of C-8 substituted guanine derivatives, including compounds with 2-amino and 2-acetamide substitutions, showcases the process of creating molecules with potential antitumor activities. These synthesized molecules were found to possess varying degrees of inhibition against specific cancer cell lines, indicating their potential utility in cancer research and therapy (Ye et al., 2015).
Biochemical Interactions and Mechanisms
Understanding the biochemical interactions and mechanisms of related compounds can also shed light on the potential applications of this compound. Research such as the study on [3H]-MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, provides insights into the receptor-ligand interactions that could be relevant for the design of therapeutic agents targeting specific receptors in various diseases (Baraldi et al., 2004).
Environmental and Toxicological Studies
Exploring the environmental fate and toxicological impacts of chemical compounds similar to this compound is crucial for assessing their safety and ecological effects. For example, studies on the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes from different species highlight the importance of understanding how these compounds are processed and their potential toxicological implications (Coleman et al., 2000).
Novel Therapeutic Agents Development
The development of novel therapeutic agents, such as small molecular inhibitors of FGFRs, involves the design and synthesis of compounds with specific biological activities. Research into the synthesis of new purine-diones and pyridopyrimidine-diones, aimed at anticancer activity, exemplifies the process of identifying and creating potential therapeutic agents through molecular design and biological evaluation (Hayallah, 2017).
properties
IUPAC Name |
2-[8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O3/c1-13(2)8-11-24-15-16(21-18(24)23-9-6-4-5-7-10-23)22(3)19(28)25(17(15)27)12-14(20)26/h13H,4-12H2,1-3H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHBVVCHJGWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile](/img/structure/B2759135.png)
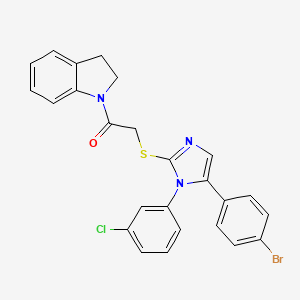
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)
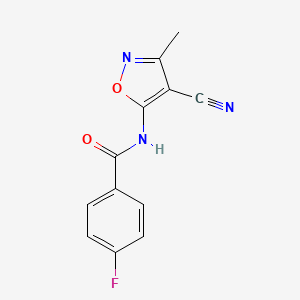
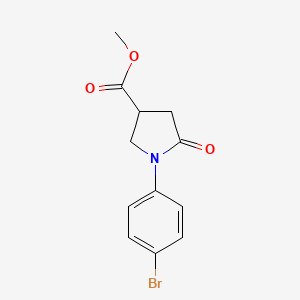
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)


